molecular formula C18H18Cl2N2O4 B1326842 [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-47-4

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326842
CAS No.: 1142204-47-4
M. Wt: 397.2 g/mol
InChI Key: CKEOIDCQRJEWGE-UHFFFAOYSA-N
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Description

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 3,4-dichlorobenzylamine with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: This intermediate is then coupled with 4-methoxyphenylamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and efficiency.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-ethylphenyl)amino]acetic acid: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is unique due to the presence of both dichlorobenzyl and methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(N-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4/c1-26-14-5-3-13(4-6-14)22(11-18(24)25)10-17(23)21-9-12-2-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEOIDCQRJEWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130783
Record name Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-47-4
Record name Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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